molecular formula C24H25N3O4S2 B2463356 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 877655-72-6

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2463356
CAS No.: 877655-72-6
M. Wt: 483.6
InChI Key: RGGDYYGFPRHCPH-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.

Structural Overview

The molecular formula of the compound is C19H19N5O4SC_{19}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 477.57 g/mol. The structure includes a thieno[3,2-d]pyrimidine core and various functional groups that enhance its biological activity.

Anticancer Properties

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition disrupts DNA replication and cellular division.
  • Case Studies : In vitro studies have shown that similar thieno derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For example, a derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

The compound's thioether functionality may contribute to its antimicrobial properties:

  • In Vitro Testing : Preliminary studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The disk diffusion method has been employed to assess this activity .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureBiological Effect
Thieno[3,2-d]pyrimidine coreAnticancer activity
Dimethoxyphenyl groupEnhanced solubility and bioavailability
Acetamide moietyPotential for increased binding affinity to biological targets

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that require careful optimization:

  • Initial Synthesis : The starting materials include 3-(3,4-dimethoxyphenyl) derivatives and thieno[3,2-d]pyrimidine precursors.
  • Derivatization : Further modifications can lead to analogs with enhanced biological properties through substitution at various positions on the aromatic rings .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-14-5-6-15(2)18(11-14)25-21(28)13-33-24-26-17-9-10-32-22(17)23(29)27(24)16-7-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGDYYGFPRHCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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